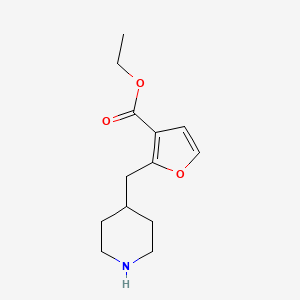

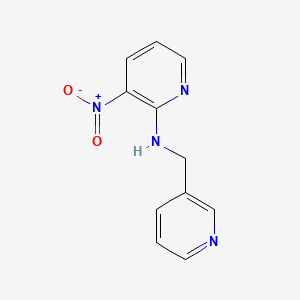

![molecular formula C20H23ClFN3OS B2498291 N-(3-(二甲基氨基)丙基)-3-氟-N-(6-甲基苯并[1,2-d]噻唑-2-基)苯甲酰胺盐酸盐 CAS No. 1217090-73-7](/img/structure/B2498291.png)

N-(3-(二甲基氨基)丙基)-3-氟-N-(6-甲基苯并[1,2-d]噻唑-2-基)苯甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The study and development of compounds related to N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride often target advancements in pharmacological activities, exploring the potential for novel therapeutic agents. These compounds belong to a broader class of chemicals that include benzamide and thiazole derivatives, known for their diverse biological activities.

Synthesis Analysis

Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, bearing resemblance to the target compound, have been synthesized through coupling reactions with acid chlorides of dimethylamino benzoic acid. These reactions have been characterized using spectroscopic methods, including infrared spectroscopy, 1H NMR spectroscopy, and mass spectroscopy, sometimes coupled with X-ray diffraction for structural elucidation (Lynch et al., 2006).

Molecular Structure Analysis

The molecular structure of related benzothiazole derivatives has been extensively analyzed using computational methods. For instance, the study of the structural and molecular properties of similar compounds using Density Functional Theory (DFT) provides insights into therapeutic properties, bond lengths, angles, dihedral angles, and charge distribution, contributing to understanding the molecular framework and interaction capabilities of these compounds (Khajehzadeh & Moghadam, 2017).

Chemical Reactions and Properties

Benzothiazole and benzamide derivatives exhibit a range of chemical reactions, including nucleophilic substitution, condensation, and ring-closure reactions, leading to a wide array of structural variants with potential biological activities. These reactions are fundamental in synthesizing novel compounds with enhanced properties and activities (Roman, 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely related to their molecular architecture. Detailed X-ray crystallography studies provide insights into the crystalline structures of closely related compounds, highlighting the influence of different substituents on the molecular conformation and the modes of supramolecular aggregation (Sagar et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are pivotal in determining the utility of these compounds in various applications. Investigations into the synthesis, crystal structure, and bioassay studies as cyclooxygenase-2 inhibitors of related compounds illuminate the potential therapeutic applications and the chemical interactions at play (Al-Hourani et al., 2016).

科学研究应用

腐蚀抑制

苯并噻唑衍生物已被合成并研究其在酸性溶液中对钢铁的腐蚀抑制效果。这些化合物在保护钢铁免受腐蚀方面表现出高效性,表明它们在工业过程中具有潜在的应用,其中耐蚀性至关重要。这些抑制剂的有效性归因于它们通过物理和化学手段吸附在金属表面的能力,形成对腐蚀剂的保护层(Hu et al., 2016)。

抗肿瘤活性

苯并噻唑的新颖衍生物,包括具有氟和二甲氨基取代基的衍生物,已被合成并评估其对各种恶性人类细胞系的细胞毒活性。这些化合物在癌症治疗中展现出显著潜力,特定的衍生物对宫颈、乳腺、结肠和喉癌细胞系表现出细胞毒活性。制备水溶性盐酸盐有助于增强它们在生物系统中的适用性(Racané et al., 2006)。

抗精神病药物

对1,3-二烷基-4-(亚胺芳基甲基)-1H-吡唑-5-醇的研究揭示了在行为动物测试中具有类似抗精神病特性的化合物。有趣的是,这些化合物不与多巴胺受体相互作用,这是临床上可用的抗精神病药物的常见机制。这种独特的作用机制表明了治疗精神障碍的潜在新疗法途径,而不会出现与多巴胺受体拮抗相关的副作用(Wise et al., 1987)。

杂环化合物合成

苯并噻唑衍生物可作为合成各种杂环化合物的多功能构建块,具有在药物化学和材料科学中潜在应用。例如,苯并噻唑和苯并咪唑基杂环化合物的微波介导合成展示了这些衍生物在构建复杂分子结构方面的效率和多功能性,这在药物开发和其他化学工业中可能具有价值(Darweesh et al., 2016)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of this compound is the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound’s mode of action is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs), which also inhibit COX enzymes.

Biochemical Pathways

By inhibiting the COX enzymes, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which are involved in inflammation and pain. By blocking this pathway, the compound can reduce inflammation and alleviate pain.

Result of Action

The inhibition of the COX enzymes and the subsequent reduction in prostaglandin production result in a decrease in inflammation and pain . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain, such as arthritis.

属性

IUPAC Name |

N-[3-(dimethylamino)propyl]-3-fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3OS.ClH/c1-14-8-9-17-18(12-14)26-20(22-17)24(11-5-10-23(2)3)19(25)15-6-4-7-16(21)13-15;/h4,6-9,12-13H,5,10-11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRXXSZJIAHEPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2498209.png)

![2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid](/img/structure/B2498210.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide](/img/structure/B2498216.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2498218.png)

![2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B2498222.png)

![benzyl (2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2498223.png)

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2498226.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2498229.png)